molecular formula C18H21ClN2O4S B3675275 N-(3-Chloro-2-methylphenyl)-2-[(2-ethoxyphenyl)(methylsulfonyl)amino]acetamide CAS No. 426216-57-1

N-(3-Chloro-2-methylphenyl)-2-[(2-ethoxyphenyl)(methylsulfonyl)amino]acetamide

Cat. No.: B3675275
CAS No.: 426216-57-1
M. Wt: 396.9 g/mol
InChI Key: NCASQQUJEHBULN-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)-2-[(2-ethoxyphenyl)(methylsulfonyl)amino]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-substituted phenyl ring, an ethoxy-substituted phenyl ring, and a methylsulfonyl group. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(2-ethoxy-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S/c1-4-25-17-11-6-5-10-16(17)21(26(3,23)24)12-18(22)20-15-9-7-8-14(19)13(15)2/h5-11H,4,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCASQQUJEHBULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NC2=C(C(=CC=C2)Cl)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501138489
Record name N-(3-Chloro-2-methylphenyl)-2-[(2-ethoxyphenyl)(methylsulfonyl)amino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501138489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426216-57-1
Record name N-(3-Chloro-2-methylphenyl)-2-[(2-ethoxyphenyl)(methylsulfonyl)amino]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=426216-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Chloro-2-methylphenyl)-2-[(2-ethoxyphenyl)(methylsulfonyl)amino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501138489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-methylphenyl)-2-[(2-ethoxyphenyl)(methylsulfonyl)amino]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-2-methylphenylamine and 2-ethoxybenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Formation of Intermediate: The reaction between 3-chloro-2-methylphenylamine and 2-ethoxybenzenesulfonyl chloride forms an intermediate sulfonamide.

    Acetylation: The intermediate is then acetylated using acetic anhydride to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-methylphenyl)-2-[(2-ethoxyphenyl)(methylsulfonyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-Chloro-2-methylphenyl)-2-[(2-ethoxyphenyl)(methylsulfonyl)amino]acetamide has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-methylphenyl)-2-[(2-ethoxyphenyl)(methylsulfonyl)amino]acetamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell growth, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-2-methylphenyl)-2-[(2-methoxyphenyl)(methylsulfonyl)amino]acetamide
  • N-(3-Chloro-2-methylphenyl)-2-[(2-ethoxyphenyl)(ethylsulfonyl)amino]acetamide

Uniqueness

N-(3-Chloro-2-methylphenyl)-2-[(2-ethoxyphenyl)(methylsulfonyl)amino]acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Chloro-2-methylphenyl)-2-[(2-ethoxyphenyl)(methylsulfonyl)amino]acetamide
Reactant of Route 2
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N-(3-Chloro-2-methylphenyl)-2-[(2-ethoxyphenyl)(methylsulfonyl)amino]acetamide

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